2-Chloro-N'-hydroxy-4-nitrobenzamidine
Overview
Description
2-Chloro-N’-hydroxy-4-nitrobenzamidine is a chemical compound with a unique structure that includes a chloro group, a hydroxy group, and a nitro group attached to a benzamidine core
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, affecting their function and leading to changes at the cellular level .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of intermediates
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-N’-hydroxy-4-nitrobenzamidine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
2-Chloro-N’-hydroxy-4-nitrobenzamidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s interaction with proteins can lead to conformational changes, influencing protein function and stability. Additionally, 2-Chloro-N’-hydroxy-4-nitrobenzamidine can form complexes with metal ions, which may further modulate its biochemical activity .
Cellular Effects
The effects of 2-Chloro-N’-hydroxy-4-nitrobenzamidine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also modulate the expression of certain genes, thereby affecting protein synthesis and cellular functions. Furthermore, 2-Chloro-N’-hydroxy-4-nitrobenzamidine can alter cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-N’-hydroxy-4-nitrobenzamidine involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, 2-Chloro-N’-hydroxy-4-nitrobenzamidine can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N’-hydroxy-4-nitrobenzamidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-N’-hydroxy-4-nitrobenzamidine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-N’-hydroxy-4-nitrobenzamidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level triggers a noticeable biological response. Additionally, high doses of 2-Chloro-N’-hydroxy-4-nitrobenzamidine can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
2-Chloro-N’-hydroxy-4-nitrobenzamidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit or activate specific metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-Chloro-N’-hydroxy-4-nitrobenzamidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the compound’s distribution and localization within different cellular compartments. These processes are crucial for the compound’s bioavailability and effectiveness in exerting its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Chloro-N’-hydroxy-4-nitrobenzamidine is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N’-hydroxy-4-nitrobenzamidine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-chlorobenzamidine to introduce the nitro group, followed by hydroxylation to add the hydroxy group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of 2-Chloro-N’-hydroxy-4-nitrobenzamidine may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N’-hydroxy-4-nitrobenzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamidines depending on the nucleophile used
Scientific Research Applications
2-Chloro-N’-hydroxy-4-nitrobenzamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-hydroxybenzonitrile
- 2-Chloro-4-nitroaniline
- 4-Chloro-7-nitrobenzofurazan
Uniqueness
2-Chloro-N’-hydroxy-4-nitrobenzamidine is unique due to the presence of both a hydroxy and a nitro group on the benzamidine core, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N'-hydroxy-4-nitrobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(9)10-12/h1-3,12H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFQGSYKNYKJCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238245 | |
Record name | 2-Chloro-N-hydroxy-4-nitrobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96898-76-9 | |
Record name | 2-Chloro-N-hydroxy-4-nitrobenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96898-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-hydroxy-4-nitrobenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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